Cas no 4027-54-7 (5-Phenyl-3-(trifluoromethyl)-1H-pyrazole)

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by its phenyl and trifluoromethyl substituents, which enhance its utility in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, making it valuable in drug discovery and material science. Its rigid pyrazole core allows for versatile functionalization, enabling use as a building block in heterocyclic synthesis. The compound's structural features also promote strong binding interactions in biological systems, supporting its role in developing bioactive molecules. High purity and well-defined reactivity further underscore its suitability for research and industrial applications requiring precise chemical modifications.
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole structure
4027-54-7 structure
Product Name:5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
CAS No:4027-54-7
MF:C10H7F3N2
MW:212.171192407608
MDL:MFCD00156064
CID:328484
PubChem ID:87559764
Update Time:2025-11-01

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
    • 1H-Pyrazole,3-phenyl-5-(trifluoromethyl)-
    • 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
    • 5-Phenyl-3-(trifluoromethyl)pyrazole
    • 3-(trifluoromethyl)-5-(phenyl)pyrazole
    • 3-PHENYL-5-(TRIFLUOROMETHYL)PYRAZOLE
    • KJKWJOAARUHGNU-UHFFFAOYSA-N
    • 3-(trifluoromethyl)-5-phenylpyrazole
    • 3-(trifluoromethyl)-5-phenyl-1h-pyrazole
    • 3-Trifluoromethyl-5-(Phenyl)Pyrazole
    • CDS1_004314
    • Pyrazole, 3-phenyl-5-(trifluoromethyl)-
    • Maybridge1_002434
    • CBMicro_023898
    • MixCom6_000922
    • DivK1c_001186
    • DivK1c_005354
    • FT-0646192
    • CCG-10825
    • P1756
    • CS-0127681
    • AKOS002662827
    • 5(3)-Phenyl-3(5)-(trifluoromethyl)pyrazole
    • DTXSID40346333
    • SR-01000212352-1
    • MS-7446
    • MFCD00156064
    • SY050715
    • HMS548G14
    • BIM-0023783.P001
    • 5-(Trifluoromethyl)-3-phenyl-1H-pyrazole
    • 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole #
    • SCHEMBL14624000
    • AKOS000271281
    • 4027-54-7
    • SR-01000212352
    • 3-phenyl-5-trifluoromethylpyrazole
    • A825023
    • SCHEMBL239535
    • CDS1_000146
    • 5-Phenyl-3-trifluoromethyl-1H-pyrazole
    • AG-205/36869014
    • STL419943
    • DTXCID30297406
    • A12495
    • DB-069981
    • MDL: MFCD00156064
    • Inchi: 1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
    • InChI Key: KJKWJOAARUHGNU-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C2C=CC=CC=2)=NN1)(F)F

Computed Properties

  • Exact Mass: 212.05600
  • Monoisotopic Mass: 212.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.8
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Density: 1.327
  • Melting Point: 122.0 to 126.0 deg-C
  • Boiling Point: 335.1°Cat760mmHg
  • Flash Point: 156.4°C
  • Refractive Index: 1.517
  • PSA: 28.68000
  • LogP: 3.09550

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole Security Information

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Phenyl-3-(trifluoromethyl)-1H-pyrazole Production Method

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4027-54-7)5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
Order Number:A825023
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):375.0
Email:sales@amadischem.com

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole Related Literature

Additional information on 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole

Introduction to 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 4027-54-7)

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole, with the chemical formula C₉H₆F₃N₂, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities. The presence of both phenyl and trifluoromethyl substituents in its molecular structure imparts distinct electronic and steric effects, making it a versatile scaffold for drug discovery and material science applications.

The CAS number 4027-54-7 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency across research studies. Pyrazole derivatives have been extensively studied for their potential as intermediates in the synthesis of various bioactive molecules. The trifluoromethyl group (–CF₃) is particularly noteworthy, as it is a common pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the phenyl ring contributes to hydrophobic interactions and can modulate the compound's solubility and bioavailability.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole and biological macromolecules. Studies have demonstrated that this compound can serve as a key intermediate in the development of novel therapeutic agents targeting inflammatory diseases, cancer, and infectious disorders. The trifluoromethyl-substituted pyrazoles exhibit enhanced binding affinity to enzymes such as cyclooxygenases (COX) and Janus kinases (JAK), which are critical in regulating inflammatory responses.

One of the most compelling aspects of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole is its role in designing selective inhibitors. For instance, researchers have explored its derivatives as potential COX-2 inhibitors, which are known for their anti-inflammatory properties with reduced gastrointestinal side effects compared to non-selective COX inhibitors. The phenyl group enhances the compound's interaction with the enzyme's active site, while the trifluoromethyl group improves metabolic stability, preventing rapid degradation in vivo.

In agrochemical applications, 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives have shown promise as herbicides and fungicides. The electron-withdrawing nature of the trifluoromethyl group increases the compound's reactivity with biological targets in pathogens, disrupting essential metabolic pathways. Meanwhile, the phenyl ring contributes to soil binding and slow release, ensuring prolonged efficacy. Such properties make this class of compounds attractive for developing environmentally sustainable crop protection agents.

The synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions, including condensation reactions between hydrazines or hydrazides with α-bromo or α-chloro ketones or aldehydes. The introduction of the trifluoromethyl group can be achieved through fluorination reactions or by employing trifluoromethylation reagents such as trifluoromethyl iodide or copper-mediated processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further optimized the production of this compound, enabling scalable synthesis for industrial applications.

From a medicinal chemistry perspective, the structural flexibility of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole allows for extensive derivatization, enabling researchers to fine-tune its pharmacological properties. Functional groups such as amides, carboxylic acids, or alcohols can be introduced at various positions on the pyrazole ring to modulate solubility, permeability across biological membranes (such as blood-brain barrier), and target specificity. This adaptability has led to several patents and ongoing clinical trials investigating novel derivatives for therapeutic use.

The role of computational tools in designing 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives cannot be overstated. High-throughput virtual screening (HTVS) combined with molecular dynamics simulations has accelerated the discovery process by predicting binding affinities and identifying lead compounds with minimal experimental testing. These approaches have been particularly valuable in identifying candidates for further optimization before costly wet-lab synthesis.

In conclusion,5-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 4027-54-7) represents a significant compound in modern chemical biology and drug discovery. Its unique structural features offer a rich platform for developing innovative solutions in medicine and agriculture. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its place as a cornerstone in pharmaceutical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4027-54-7)5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
A825023
Purity:99%
Quantity:25g
Price ($):375.0
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